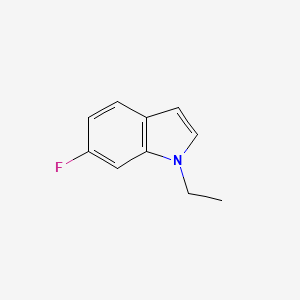
Sodium 1-methylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methylpiperidine-4-carboxylate typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium as catalysts for hydrogenation reactions . Another approach involves the mechanochemical synthesis of sodium carboxylates, which has been explored for its efficiency and environmental benefits .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions: Sodium 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Sodium cyanoborohydride is commonly used as a reducing agent in these reactions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine(III) oxidizing agents are often used.
Reduction: Sodium cyanoborohydride is a typical reducing agent.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products: The major products formed from these reactions include various substituted piperidines and carboxylate derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
Sodium 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Sodium 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
N-methylpiperidine: Similar to Sodium 1-methylpiperidine-4-carboxylate but without the carboxylate group.
Isonipecotic acid: The parent compound of this compound, lacking the sodium ion.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a carboxylate group and a sodium ion. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
特性
分子式 |
C7H12NNaO2 |
|---|---|
分子量 |
165.17 g/mol |
IUPAC名 |
sodium;1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO2.Na/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
BAROHXRILFDAFV-UHFFFAOYSA-M |
正規SMILES |
CN1CCC(CC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)






![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

